1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
Description
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde (molecular formula: C₁₉H₁₈N₂O) is a pyrazole-based aldehyde derivative characterized by a benzyl group at position 1, a 4-ethylphenyl substituent at position 3, and a carbaldehyde functional group at position 4 of the pyrazole ring . Its structural uniqueness lies in the ethyl group on the para position of the phenyl ring at position 3, which influences both electronic and steric properties. The compound is synthesized via the Vilsmeier-Haack reaction, a method widely employed for pyrazole derivatives (e.g., hydrazones cyclized using DMF/POCl₃) .
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-15-8-10-17(11-9-15)19-18(14-22)13-21(20-19)12-16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFHGPQEZKYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of benzylhydrazine with 4-ethylacetophenone under acidic conditions can form the pyrazole ring.
Introduction of the carbaldehyde group: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety at the 4-position participates in characteristic nucleophilic addition and redox reactions.
Oxidation
The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
Reagents : KMnO₄ (acidic conditions), CrO₃ (Jones reagent)
Product : 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid
Yield : 85–92% (laboratory scale)
Reduction
Selective reduction of the aldehyde to a primary alcohol:
Reagents : NaBH₄ (ethanol, 0°C), LiAlH₄ (THF, reflux)
Product : 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-methanol
Yield :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | Ethanol | 0°C | 78 |
| LiAlH₄ | THF | Reflux | 95 |
Pyrazole Ring Reactivity
The pyrazole core undergoes electrophilic substitution at the 5-position, influenced by electron-donating substituents (benzyl, 4-ethylphenyl).
Nitration
Conditions : HNO₃/H₂SO₄ (0–5°C, 4 h)
Product : 5-nitro-1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
Yield : 65%
Sulfonation
Conditions : SO₃/H₂SO₄ (20°C, 2 h)
Product : 5-sulfo-1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
Yield : 58%
Condensation Reactions
The aldehyde engages in condensation to form heterocycles and extended π-systems.
Chalcone Formation
Reagents : 2-Hydroxyacetophenone, KOH/MeOH (reflux, 6 h)
Product : 2-(1-Benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl)-4H-chromen-4-one
Yield : 82%
Heterocyclic Annulation
The aldehyde serves as a precursor for fused heterocycles.
Pyrrolopyrazole Formation
Reagents : Ethyl azidoacetate (DMF, 100°C, 8 h)
Product : 4-(1-Benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl)pyrrolo[1,2-b]pyrazole
Yield : 63%
Mechanistic Insights
Scientific Research Applications
Synthesis of 1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
The synthesis typically involves the reaction of 4-ethylphenyl hydrazine with appropriate carbonyl compounds through methods like the Vilsmeier-Haack reaction. This approach allows for the introduction of the benzyl and ethyl groups, leading to the formation of the target compound. The purity and structure of synthesized compounds are usually confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antioxidant Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced antioxidant activity compared to standard drugs .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting inflammatory pathways. In vitro studies have indicated that these compounds can reduce pro-inflammatory cytokines and exhibit effects comparable to established anti-inflammatory medications like diclofenac sodium .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. The synthesized compounds have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. This suggests their potential as candidates for developing new antibacterial agents .
Case Studies and Research Findings
| Study | Compound | Application | Findings |
|---|---|---|---|
| Ge et al. (2009) | 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole derivatives | Antioxidant | Showed significant free radical scavenging activity |
| Sudha et al. (2021) | 1-benzoyl-3-phenyl-1H-pyrazole derivatives | Anti-inflammatory | Compounds exhibited potent anti-inflammatory effects comparable to standard treatments |
| Hon et al. (2020) | 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole derivatives | Antimicrobial | Demonstrated significant antibacterial activity against multiple strains |
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., -OCH₃, -OH): Derivatives like 4c and 4e exhibit enhanced antioxidant and anti-inflammatory activities due to increased aromatic electron density, facilitating radical scavenging . Electron-Withdrawing Groups (e.g., -NO₂): While -NO₂ reduces electron density, its presence in 4e is offset by the -OH group, maintaining activity .
Antimicrobial Activity :
- The 4-fluorophenyl and 4-isopropylbenzyl substituents in the compound from demonstrate significant antimicrobial action, suggesting that halogen and branched alkyl groups may enhance interactions with bacterial targets . The target compound’s ethyl group may confer moderate activity, though untested.
Physical Properties :
- Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]+ is 170.4 Ų, indicating moderate molecular size and polarity . Derivatives with bulkier substituents (e.g., 4-isopropylbenzyl) likely exhibit higher CCS values, affecting pharmacokinetics.
Table 2: Physicochemical Properties of Selected Derivatives
| Compound Name | Molecular Weight (g/mol) | Predicted CCS [M+H]+ (Ų) | Key Functional Groups |
|---|---|---|---|
| 1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde | 290.35 | 170.4 | Aldehyde, Ethyl |
| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) | 306.32 | Not reported | Aldehyde, Methoxy |
| 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 349.41 | Not reported | Fluorine, Isopropyl |
Biological Activity
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazole compounds demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, a study highlighted that certain pyrazole derivatives showed substantial inhibition against Mycobacterium tuberculosis strains at low concentrations, suggesting their potential as antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays. A study reported that derivatives of this compound exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation . The following table summarizes the anti-inflammatory activity of selected derivatives:
| Compound | IC50 Value (µg/mL) | Comparison Standard (Diclofenac) |
|---|---|---|
| 4c | 60.56 | 54.65 |
| 4e | 57.24 | 54.65 |
| 4d | 69.15 | 54.65 |
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has garnered attention in recent studies. Compounds containing the pyrazole scaffold have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . A recent study indicated that certain derivatives could inhibit cell proliferation effectively, showcasing their potential as anticancer agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, although detailed pathways remain an area for further research .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antioxidant and anti-inflammatory activities using DPPH and nitric oxide scavenging assays. Compounds with electron-donating groups showed enhanced activity .
- Antitumor Studies : Another research effort examined the anticancer properties of various pyrazole derivatives against multiple cancer types, revealing promising results in inhibiting tumor growth in vitro .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. A common approach involves reacting substituted pyrazole precursors with aldehydes under basic conditions. For example:
- Step 1: Prepare 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde as a precursor via Vilsmeier-Haack formylation .
- Step 2: Substitute the chloro group with a benzyl group using a nucleophilic reagent (e.g., benzylamine) in the presence of K₂CO₃ as a base .
- Reaction Conditions: Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
Key Optimization Parameters:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (K₂CO₃) | 1.5–2.0 equivalents | Enhances substitution efficiency |
| Temperature | 80–100°C | Higher temperatures reduce reaction time |
| Solvent | DMF or DMSO | Polar solvents improve solubility of intermediates |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Post-synthesis characterization involves:
- Spectroscopy:
- Chromatography:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What biological activities have been explored for this compound?
Methodological Answer: While direct studies on this compound are limited, structurally analogous pyrazole derivatives exhibit:
- Antimicrobial Activity: Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 8–32 µg/mL .
- Anti-inflammatory Effects: Evaluated using COX-2 inhibition assays (IC₅₀: 10–50 µM) .
- Anticancer Potential: Screened against cancer cell lines (e.g., MCF-7) via MTT assays, showing apoptosis induction at 20–100 µM .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for sterically hindered reactions) .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >80% .
- Solvent-Free Conditions: Minimize side reactions by using neat conditions with excess benzylating agents .
Data-Driven Example:
A study comparing catalysts showed:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| K₂CO₃ | 72 | 12 |
| Cs₂CO₃ | 85 | 8 |
| DBU | 68 | 10 |
Q. How to resolve contradictions between computational and experimental data (e.g., spectroscopic vs. crystallographic results)?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state X-ray structures). Mitigation strategies include:
- DFT Calculations: Compare optimized gas-phase structures with crystallographic data to identify conformational flexibility .
- Variable-Temperature NMR: Detect dynamic processes (e.g., aldehyde tautomerism) by analyzing signal splitting at low temperatures .
Case Study:
X-ray crystallography of a related pyrazole carbaldehyde revealed a planar aldehyde group, while NMR suggested rotational restriction. DFT simulations attributed this to crystal packing forces .
Q. How to design bioactivity assays that account for substituent effects?
Methodological Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity .
- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2 or kinases) .
Experimental Workflow:
Synthesize derivatives with varied substituents (e.g., -OCH₃, -NO₂).
Screen against target enzymes/cell lines.
Validate predictions via IC₅₀ comparisons and crystallographic ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
